molecular formula C8H5FN2O2 B1439865 4-fluoro-7-nitro-1H-indole CAS No. 1167056-95-2

4-fluoro-7-nitro-1H-indole

Cat. No. B1439865
M. Wt: 180.14 g/mol
InChI Key: CWMVCUWWLTZDNF-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 .


Molecular Structure Analysis

The InChI code for 4-fluoro-7-nitro-1H-indole is 1S/C8H5FN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H . This indicates the presence of a fluorine atom at the 4th position and a nitro group at the 7th position on the indole ring.


Physical And Chemical Properties Analysis

4-Fluoro-7-nitro-1H-indole is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Antimicrobial, Anti-inflammatory, and Antiproliferative Activities

Research on derivatives of 4-fluoro-7-nitro-1H-indole has explored their potential in antimicrobial, anti-inflammatory, and antiproliferative applications. Specifically, compounds derived from 4-/5-/6-/7-nitroindole-2-carbohydrazides and 5-fluoro/chloro/bromoindole-2-carbohydrazides have shown moderate to good antiproliferative activity, suggesting their utility in developing treatments targeting various diseases, including cancer. These compounds were synthesized through reactions with acetyl acetone or CS2/KOH in methanol, yielding various heterocycles with potential therapeutic applications (Narayana et al., 2009).

Antituberculosis Activity

The synthesis of 5-fluoro-1H-indole-2,3-dione derivatives and their evaluation for antituberculosis activity has demonstrated the potential of fluoroindole compounds as therapeutic agents. A series of these compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in treating tuberculosis. The structure-activity relationship of these compounds provides a foundation for developing new antituberculosis drugs (Karalı et al., 2007).

HIV-1 Attachment Inhibition

Studies have identified indole derivatives, including 4-fluoro variants, as potent inhibitors of the HIV-1 virus by interfering with the gp120-CD4 interactions crucial for viral entry into host cells. These findings are significant for the development of new antiviral drugs targeting the initial stages of HIV-1 infection, showcasing the importance of 4-fluoro-7-nitro-1H-indole derivatives in medicinal chemistry (Wang et al., 2003).

Imaging Paired Helical Filaments of Tau

The development of [(18) F]T807, a radiopharmaceutical derived from 4-fluoro-7-nitro-1H-indole for imaging tau pathologies in neurodegenerative diseases, illustrates the application of fluoroindole derivatives in diagnostic imaging. This compound provides a potent and selective agent for PET scans, offering insights into the progression of diseases like Alzheimer's (Shoup et al., 2013).

Synthesis and Functionalization in Organic Chemistry

The broader chemical significance of fluoroindole derivatives, including 4-fluoro-7-nitro-1H-indole, extends to their role in organic synthesis and functionalization. These compounds serve as key intermediates in constructing complex molecules, demonstrating the versatility and utility of fluoroindoles in synthetic organic chemistry (Cacchi & Fabrizi, 2005).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 4-fluoro-7-nitro-1H-indole, as an indole derivative, could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

4-fluoro-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMVCUWWLTZDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311012
Record name 4-Fluoro-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-7-nitro-1H-indole

CAS RN

1167056-95-2
Record name 4-Fluoro-7-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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